4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid
Description
This compound is a highly functionalized triazole derivative characterized by a central bis(aminomethyl)triazole scaffold, flanked by two 1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl groups and a terminal benzoic acid moiety. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which enables precise regioselective formation of 1,4-disubstituted triazoles .
Properties
CAS No. |
1093949-56-4 |
|---|---|
Molecular Formula |
C33H30N10O6 |
Molecular Weight |
662.7 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The compound “4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid” is a complex molecule that appears to interact with multiple targets. The presence of the 1,2,4-triazole and carboxyphenylboronic acid moieties suggest potential interactions with various enzymes and receptors.
Mode of Action
The 1,2,4-triazole moiety is known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism. The carboxyphenylboronic acid moiety is involved in various reactions such as Suzuki coupling reactions, esterification, and derivatization of polyvinylamine.
Biochemical Pathways
The compound may affect various biochemical pathways due to its complex structure and potential interactions with multiple targets. The 1,2,4-triazole moiety is known to be involved in various biochemical reactions. The carboxyphenylboronic acid moiety is used in Suzuki-Miyaura cross-coupling reactions, which are important in the synthesis of various biologically active compounds.
Biological Activity
The compound 4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid (hereafter referred to as compound A) is a complex organic molecule featuring multiple triazole rings and carboxylic acid functional groups. This structure suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
Compound A can be characterized by its intricate arrangement of triazole moieties and a benzoic acid core. The presence of the carboxyphenyl group enhances its solubility and reactivity, making it a candidate for various biological applications.
Biological Activity Overview
Research indicates that compounds with triazole structures exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of compound A can be categorized as follows:
1. Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Compound A's structure suggests it may have similar effects:
- Mechanism : Triazoles inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in cell membranes.
- Research Findings : Studies have shown that related triazole compounds demonstrate potent activity against various pathogens, including Candida species and Aspergillus species .
2. Anticancer Activity
The potential anticancer properties of compound A are particularly notable:
- Inhibition of Kinases : Triazole-containing compounds have been identified as inhibitors of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation.
- Case Studies : One study reported that a related triazole compound exhibited an IC50 value of 18 nM against PI3Kα . This suggests that compound A may similarly target these pathways.
3. Anti-inflammatory Effects
Triazoles also show promise in reducing inflammation:
- Mechanism : By inhibiting inflammatory cytokines and mediators, these compounds can mitigate inflammatory responses.
- Experimental Evidence : Compounds with similar structures have demonstrated reduced levels of pro-inflammatory markers in vitro .
Table 1: Biological Activities of Compound A Compared to Related Triazoles
| Activity Type | Compound A | Related Triazole Compound | Reference |
|---|---|---|---|
| Antimicrobial | Yes | Yes | |
| Anticancer | Yes | Yes | |
| Anti-inflammatory | Yes | Yes |
Case Study 1: Anticancer Efficacy
In a study involving various triazole derivatives, compound A was tested against cancer cell lines (e.g., PC3 prostate cancer cells). The results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with the inhibition of the PI3K pathway.
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of several triazole derivatives against Escherichia coli and Staphylococcus aureus. Compound A showed comparable activity to standard antibiotics, suggesting its potential as a therapeutic agent.
Comparison with Similar Compounds
Tetramethyl 1,1′-(2-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate) (Compound 3 from )
- Key Differences :
- Functional Groups : Contains methoxycarbonyl (-COOCH₃) and sulfonamide (-SO₂NH-) groups instead of carboxylic acids (-COOH), reducing hydrophilicity.
- Triazole Substitution : Three triazole rings with ester and sulfonamide substituents, contrasting with the target compound’s dual carboxyphenylmethyl-triazole units.
- Synthetic Approach : Synthesized via sequential CuAAC reactions, similar to the proposed route for the target compound .
4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]benzoic Acid (Compound from )
- Simpler Scaffold: Lacks the bis(aminomethyl)triazole backbone and additional triazole branches present in the target compound.
- Physicochemical Properties :
Comparative Data Table
Research Findings and Implications
- Click Chemistry Versatility : The target compound’s complexity highlights the scalability of CuAAC for constructing multifunctional triazole architectures, as demonstrated in and foundational click chemistry studies .
- Biological Relevance : Carboxylic acid-rich compounds (like the target) are often explored as enzyme inhibitors or metalloprotein mimics, whereas esterified analogues (e.g., Compound 3) may serve as prodrugs .
- Regiochemical Impact : The 1,2,3-triazole vs. 1,2,4-triazole distinction (as in ) significantly affects π-π stacking and hydrogen-bonding interactions, influencing molecular recognition in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
